5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c18-13-5-6-16-14(9-13)12(11-21)10-20(16)7-8-22-17-4-2-1-3-15(17)19/h1-6,9-11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRIYDFHGHWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 5
The introduction of bromine at position 5 begins with indole-3-carbaldehyde as the starting material. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves regioselective substitution. The electron-withdrawing aldehyde group directs electrophilic attack to the para position (C5), yielding 5-bromoindole-3-carbaldehyde.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS (1.1 equiv) | DMF | 0–5°C | 4 h | 78% |
Post-reaction purification via column chromatography (hexane:ethyl acetate, 3:1) isolates the product, characterized by -NMR (, aldehyde proton) and -NMR (, C=O).
Alkylation at Position 1
The N-alkylation of 5-bromoindole-3-carbaldehyde employs 2-(2-chlorophenoxy)ethyl bromide under basic conditions. Sodium hydride (NaH) in anhydrous DMF deprotonates the indole nitrogen, facilitating nucleophilic attack on the alkylating agent.
Reaction Conditions
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-(2-Chlorophenoxy)ethyl bromide (1.2 equiv) | NaH (2.0 equiv) | DMF | 0°C → RT | 3 h | 65% |
The crude product is purified via recrystallization (ethanol/water), with -NMR confirming the ethyl group’s incorporation (, -OCHCH-).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts alkylation efficiency. Polar aprotic solvents like DMF enhance reagent solubility, while NaH ensures complete deprotonation of the indole NH. Alternatives like potassium tert-butoxide in THF reduce side reactions but yield lower conversions (≤50%).
Temperature and Reaction Time
Controlled temperature gradients prevent aldehyde oxidation and alkylating agent decomposition. A stepwise temperature increase from 0°C to room temperature maximizes yield while minimizing byproducts.
Analytical Characterization
The final product is validated via spectroscopic and chromatographic methods:
Spectroscopic Data
Challenges and Alternative Approaches
Regioselectivity in Bromination
Competing bromination at positions 4 or 6 may occur if reaction conditions deviate. Employing Lewis acids like FeCl improves para selectivity but complicates purification.
Stability of the Aldehyde Group
The aldehyde moiety is susceptible to oxidation under basic conditions. Performing alkylation under inert atmospheres (N) and using fresh reagents mitigates this risk.
Industrial-Scale Synthesis Considerations
Scaling production requires cost-effective reagents and streamlined workflows. Batch reactors with automated temperature control enhance reproducibility, while continuous-flow systems reduce reaction times. Patent literature highlights the use of sodium hypochlorite for intermediate oxidation, though this necessitates corrosion-resistant equipment .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways . The indole ring system is known to interact with multiple receptors and enzymes, leading to a range of biological effects. The specific mechanism of action would depend on the particular biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
5-Bromo Substitution: The bromine atom at position 5 enhances lipophilicity and may influence π-π stacking in crystal structures compared to non-brominated analogues like 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde .
Phenoxyethyl vs. Benzoyl Groups: Replacement of the phenoxyethyl chain with a 2-iodobenzoyl group (as in ) alters molecular conformation and packing due to steric and electronic differences (iodine’s polarizability vs. chlorine’s electronegativity) .
Aldehyde Reactivity : The 3-carbaldehyde group enables Schiff base formation (e.g., hydrazones in ), contrasting with carboxylate or ester derivatives (e.g., methyl 5-bromoindole-3-carboxylate in ), which are less reactive .
Biological Activity
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS No. 433320-27-5) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This indole derivative has been studied for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C17H13BrClNO2
- Molecular Weight : 378.65 g/mol
- Structure : The compound features a bromine atom and a chlorophenoxyethyl group attached to an indole core, which is significant for its biological interactions.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. A study indicated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, primarily through the interaction with specific cellular pathways.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structural components may contribute to its efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 93.7 | |
| Escherichia coli | 46.9 |
The presence of electron-withdrawing groups, such as bromine and chlorine, enhances its antimicrobial properties by affecting membrane permeability and disrupting cellular functions.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, although further research is needed to elucidate the exact mechanisms involved.
Case Studies
Several case studies have documented the effects of similar indole derivatives in preclinical settings:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines, revealing that modifications at the indole ring significantly influenced their activity.
- Antimicrobial Evaluation : A comparative study assessed various indole-based compounds against multi-drug resistant strains, highlighting the importance of structural diversity in enhancing antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
